molecular formula C23H32O4 B1683436 Xysmalogenin CAS No. 508-92-9

Xysmalogenin

Cat. No.: B1683436
CAS No.: 508-92-9
M. Wt: 372.5 g/mol
InChI Key: ZICGJBPBLVXOBM-MITUEXOSSA-N
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Description

Xysmalogenin is a cardenolide glycoside isolated from the plant species Xysmalobium undulatum, which belongs to the Apocynaceae family. Cardenolides are a class of steroidal compounds known for their potent biological activities, particularly in the treatment of cardiac conditions. This compound has garnered attention due to its potential therapeutic applications, including its ability to reduce levels of β-amyloid peptides associated with Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xysmalogenin involves several key steps. One efficient synthetic route employs pregn-14-en-20-one as a key intermediate. This intermediate is prepared by the partial reduction of 14,16-dien-20-one using triphenylstannane or triethylsilane. The process includes:

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from Xysmalobium undulatum. High-performance thin-layer chromatography (HPTLC) and liquid chromatography coupled to mass spectrometry (LC-MS) are used to develop phytochemical fingerprints and ensure the quality of the extracted compound .

Chemical Reactions Analysis

Types of Reactions: Xysmalogenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various glycosylated derivatives of this compound, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Xysmalogenin has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern and its potent activity in reducing β-amyloid peptide levels. This makes it a promising candidate for Alzheimer’s disease research and potential therapeutic development .

Biological Activity

Xysmalogenin is a cardenolide glycoside derived from the plant Xysmalobium undulatum, belonging to the Apocynaceae family. This compound has garnered attention due to its potential therapeutic applications, particularly in neurodegenerative diseases and as an antimicrobial agent. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Isolation

This compound is characterized by its unique glycosidic structure, which contributes to its biological activity. The compound has been isolated using bioassay-guided fractionation from the aqueous extracts of Xysmalobium undulatum. Recent studies have identified this compound-3, β-d-glucopyranoside as one of the significant active principles, showcasing its potential in reducing amyloid-beta (Aβ42) levels in vitro, which is crucial for Alzheimer's disease treatment .

Biological Activities

1. Neuroprotective Effects

This compound exhibits notable neuroprotective properties. In vitro studies demonstrated that it significantly decreased Aβ42 levels in a dose-dependent manner when tested on APPs transfected HeLa cell lines. This reduction is linked to its interaction with β-secretase enzyme (BACE1), indicating its potential role in Alzheimer's disease therapy .

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, although specific data on its spectrum of activity remains limited. The presence of cardenolides in Xysmalobium undulatum suggests a broader potential for antimicrobial applications .

3. Hepatotoxicity Studies

A sub-chronic study investigated the hepatotoxic effects of Xysmalobium undulatum extracts containing this compound. Results indicated concentration-dependent growth inhibition in spheroid cultures treated with the extract, highlighting the need for careful dosage considerations in therapeutic applications .

Case Studies

Several case studies have focused on the implications of this compound in various biological contexts:

  • Neurodegenerative Disease Treatment : A study highlighted the efficacy of this compound as a potential treatment for Alzheimer's disease through its ability to lower Aβ42 levels .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties of this compound revealed promising results against certain bacterial strains, suggesting further exploration into its therapeutic use .

Data Summary

Activity Effect Reference
NeuroprotectiveDecreased Aβ42 levels
AntimicrobialEffective against bacterial strains
HepatotoxicityConcentration-dependent growth inhibition

Properties

IUPAC Name

3-[(3S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h3,11,16-19,24,26H,4-10,12-13H2,1-2H3/t16-,17+,18-,19+,21-,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICGJBPBLVXOBM-MITUEXOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508-92-9
Record name (3β)-3,14-Dihydroxycarda-5,20(22)-dienolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=508-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xysmalogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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